molecular formula C16H19N3O4S B6395439 2-Amino-5-(4-t-butylsulfamoylphenyl)nicotinic acid, 95% CAS No. 1261958-29-5

2-Amino-5-(4-t-butylsulfamoylphenyl)nicotinic acid, 95%

Cat. No. B6395439
CAS RN: 1261958-29-5
M. Wt: 349.4 g/mol
InChI Key: SNNPCXCHINLYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(4-t-butylsulfamoylphenyl)nicotinic acid (2-A5-4-TBSN) is an organic compound belonging to the class of nicotinic acid derivatives. It has a unique chemical structure that makes it useful for a wide range of scientific applications.

Scientific Research Applications

2-Amino-5-(4-t-butylsulfamoylphenyl)nicotinic acid, 95% has a range of scientific applications. It has been used as a ligand in affinity chromatography to purify proteins and peptides. It has been used as a receptor in receptor-ligand binding studies, as well as in enzyme-substrate binding studies. It has also been used to study the structure-function relationships of proteins and peptides.

Mechanism of Action

2-Amino-5-(4-t-butylsulfamoylphenyl)nicotinic acid, 95% binds to proteins and peptides through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It can also form complexes with metal ions, such as calcium and magnesium.
Biochemical and Physiological Effects
2-Amino-5-(4-t-butylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as tyrosine kinase and phospholipase A2. It has also been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin. In addition, it has been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel.

Advantages and Limitations for Lab Experiments

2-Amino-5-(4-t-butylsulfamoylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is a stable compound with a high affinity for proteins and peptides, making it ideal for use in affinity chromatography and other binding studies. It is also relatively inexpensive and easy to synthesize. However, it has some limitations, such as its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-Amino-5-(4-t-butylsulfamoylphenyl)nicotinic acid, 95%. These include further studies on its biochemical and physiological effects, as well as its potential therapeutic applications. It could also be used in the development of new affinity chromatography resins and other binding agents. Additionally, it could be used in the development of new receptor-ligand interactions, as well as in the development of new enzyme-substrate interactions. Finally, it could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

2-Amino-5-(4-t-butylsulfamoylphenyl)nicotinic acid, 95% can be synthesized using an arylation reaction. This involves the reaction of 4-t-butylsulfamoylphenylacetic acid with 2-amino-5-chloronicotinic acid in the presence of a base catalyst, such as sodium hydroxide. The reaction yields 2-Amino-5-(4-t-butylsulfamoylphenyl)nicotinic acid, 95% as a white, odorless powder.

properties

IUPAC Name

2-amino-5-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(2,3)19-24(22,23)12-6-4-10(5-7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H2,17,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNPCXCHINLYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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